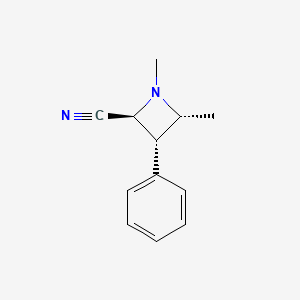
(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile is a chiral azetidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated azetidines, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
作用機序
The mechanism of action of (2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: Another chiral compound with potential biological activities.
(2S,3S,4R)-1-O-(α-D-Galactosyl)-N-hexacosanoyl-2-amino-1,3,4-octadecanetriol: Known for its role in biological systems and potential therapeutic applications.
Uniqueness
(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile is unique due to its specific structural features, including the azetidine ring and the nitrile group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
873669-04-6 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
(2S,3S,4R)-1,4-dimethyl-3-phenylazetidine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-12(11(8-13)14(9)2)10-6-4-3-5-7-10/h3-7,9,11-12H,1-2H3/t9-,11-,12-/m1/s1 |
InChIキー |
XNSMIWSHJTZDHP-YUSALJHKSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@H](N1C)C#N)C2=CC=CC=C2 |
正規SMILES |
CC1C(C(N1C)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}oxidanide](/img/structure/B12614371.png)
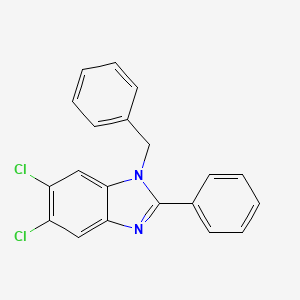
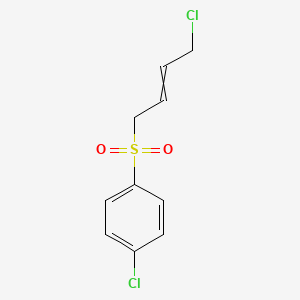
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
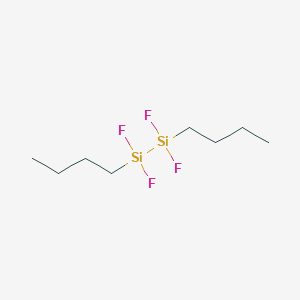
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
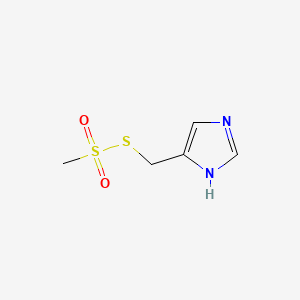
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
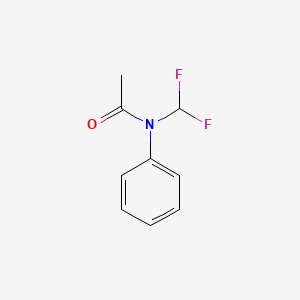
![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)
